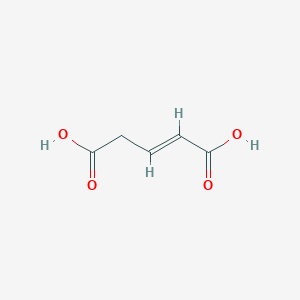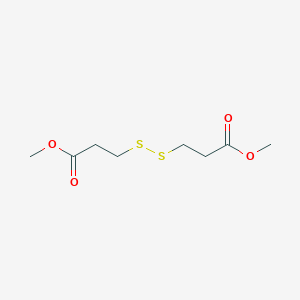
二氯二丙基锡烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorodipropylstannane is an organotin compound with the molecular formula C6H14Cl2Sn. It is characterized by the presence of two chlorine atoms and two propyl groups attached to a tin atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
Dichlorodipropylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Dichlorodipropylstannane can be synthesized through the reaction of tin tetrachloride with propylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:
SnCl4+2C3H7MgBr→C6H14Cl2Sn+2MgBrCl
Industrial Production Methods: In industrial settings, dichlorodipropylstannane is produced using similar methods but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Dichlorodipropylstannane can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: This compound can be reduced to form lower oxidation state tin compounds using reducing agents like lithium aluminum hydride.
Substitution: Dichlorodipropylstannane can participate in substitution reactions where the chlorine atoms are replaced by other groups such as alkyl or aryl groups. This is typically achieved using Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under an inert atmosphere.
Substitution: Grignard reagents, organolithium compounds; reactions are performed in anhydrous solvents under inert conditions.
Major Products:
Oxidation: Tin oxides (e.g., tin dioxide).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
作用机制
The mechanism by which dichlorodipropylstannane exerts its effects involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It can also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the tin atom plays a crucial role in these interactions.
相似化合物的比较
Dichlorodimethylstannane: Similar structure but with methyl groups instead of propyl groups.
Dichlorodiethylstannane: Contains ethyl groups instead of propyl groups.
Dichlorodibutylstannane: Contains butyl groups instead of propyl groups.
Comparison: Dichlorodipropylstannane is unique due to the presence of propyl groups, which influence its reactivity and physical properties. Compared to dichlorodimethylstannane and dichlorodiethylstannane, dichlorodipropylstannane has a higher molecular weight and different solubility characteristics. Its reactivity in substitution reactions may also differ due to the steric effects of the propyl groups.
属性
CAS 编号 |
867-36-7 |
|---|---|
分子式 |
C6H14Cl2Sn |
分子量 |
275.79 g/mol |
IUPAC 名称 |
dipropyltin(2+);dichloride |
InChI |
InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
CTRHCENQKGMZLE-UHFFFAOYSA-L |
SMILES |
CCC[Sn](CCC)(Cl)Cl |
规范 SMILES |
CCC[Sn+2]CCC.[Cl-].[Cl-] |
Key on ui other cas no. |
867-36-7 |
Pictograms |
Acute Toxic; Environmental Hazard |
同义词 |
Dipropyltin Dichloride ; dichlorodipropyltin; Di-n-Propyltin Dichloride; Dichlorodipropylstannane; Dichlorodipropyltin; Dipropyltin Chloride; NSC 92618 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)


![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)








